![molecular formula C17H14ClN3OS B2589694 1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034477-41-1](/img/structure/B2589694.png)
1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Scientific Research Applications
Nonlinear Optical Properties
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was assessed for its significant electro-optic properties using computational methods. The study established its potential applications in nonlinear optics through second and third harmonic generation studies, revealing superior properties for optoelectronic device fabrications due to its high static and dynamic polarizability and harmonic generation values significantly higher than standard urea molecules (Shkir et al., 2018).
Anion Recognition and Sensing
Thioamide, urea, and thiourea derivatives were synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes. These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, highlighting their anion sensing properties compared to earlier amide-based dinuclear rhenium(I) tricarbonyl complexes (Odago et al., 2011).
Cytokinin Activity in Plant Biology
N-phenyl-N′-(4-pyridyl)urea derivatives were synthesized and tested for their cytokinin activity, demonstrating significant effects on tobacco callus bioassay. Among them, N-phenyl-N′-(2-chloro-4-pyridyl)urea showed high activity, indicating its potential as a cytokinin in plant biology and agriculture (Takahashi et al., 1978).
Synthesis and Evaluation as Anticancer Agents
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, indicating their potential as new anticancer agents and suggesting further research into their application as BRAF inhibitors (Feng et al., 2020).
Corrosion Inhibition in Mild Steel
The inhibition effect of specific urea derivatives in hydrochloric acid solution on mild steel was investigated, showing good performance as inhibitors for mild steel corrosion. The study provided insights into their potential application in corrosion protection, highlighting the significance of urea derivatives in industrial chemistry (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-6-1-2-7-14(13)21-17(22)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTJBQXYOLLKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.